3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C9H16N2O4 and a molecular weight of 216.24 g/mol . It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions, forming amide bonds with amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted azetidine derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine.
Peptide Derivatives: Coupling with amino acids or peptides results in amide-linked products.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid is primarily related to its functional groups:
Boc Group: Acts as a protecting group, preventing unwanted reactions at the amine site during synthesis.
Azetidine Ring: Provides structural rigidity and influences the compound’s reactivity.
Carboxylic Acid Group: Participates in coupling reactions, forming stable amide bonds.
The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid: Similar structure with a diphenylmethyl group.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A related compound used in peptide synthesis.
Uniqueness: 3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid is unique due to its combination of an azetidine ring, Boc protecting group, and carboxylic acid functionality. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-9(6(12)13)4-10-5-9/h10H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHXVSDQKUHCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.